molecular formula C17H15ClN2O3S B3047365 Benzenesulfonyl chloride, 4-[5-[4-(dimethylamino)phenyl]-2-oxazolyl]- CAS No. 138219-55-3

Benzenesulfonyl chloride, 4-[5-[4-(dimethylamino)phenyl]-2-oxazolyl]-

Cat. No.: B3047365
CAS No.: 138219-55-3
M. Wt: 362.8 g/mol
InChI Key: CEFCZUDGNCOQCM-UHFFFAOYSA-N
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Description

This compound is a benzenesulfonyl chloride derivative featuring a dimethylaminophenyl-substituted oxazole ring at the para position of the benzene core. The dimethylamino group (–N(CH₃)₂) is a strong electron-donating substituent, which enhances resonance stabilization and modulates the electronic properties of the sulfonyl chloride moiety. Such derivatives are typically employed in organic synthesis for sulfonamide formation, polymer modification, or as intermediates in pharmaceuticals .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[5-[4-(dimethylamino)phenyl]-1,3-oxazol-2-yl]benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3S/c1-20(2)14-7-3-12(4-8-14)16-11-19-17(23-16)13-5-9-15(10-6-13)24(18,21)22/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEFCZUDGNCOQCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=C(C=C3)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50436799
Record name Benzenesulfonyl chloride, 4-[5-[4-(dimethylamino)phenyl]-2-oxazolyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138219-55-3
Record name Benzenesulfonyl chloride, 4-[5-[4-(dimethylamino)phenyl]-2-oxazolyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Oxazole Ring Formation via Cyclocondensation

The oxazole core is synthesized through cyclocondensation reactions between carbonyl derivatives and amino precursors. A validated approach involves:

Reagents :

  • 4-(Dimethylamino)benzaldehyde as the aromatic aldehyde component
  • Toluene sulfonylmethyl isocyanide (TosMIC) as the isocyanide source

Conditions :

  • Solvent : Methanol or ethanol/water mixtures
  • Base : Anhydrous potassium carbonate
  • Temperature : 60–80°C under reflux
  • Reaction Time : 6–12 hours

This method yields 5-[4-(dimethylamino)phenyl]-2-phenyloxazole intermediates, which are subsequently functionalized.

Sulfonylation of Oxazole Intermediates

The introduction of the benzenesulfonyl chloride group occurs via electrophilic aromatic substitution or nucleophilic acyl substitution.

Reagents :

  • 4-Chlorosulfonylbenzoyl chloride as the sulfonylation agent
  • Oxazole intermediate (from Step 1.1)

Conditions :

  • Solvent : Dichloromethane, tetrahydrofuran (THF), or acetonitrile
  • Base : Triethylamine or pyridine (2.0–3.0 equivalents)
  • Temperature : 0–25°C (ice bath to room temperature)
  • Reaction Time : 2–4 hours

The reaction proceeds via a two-step mechanism: (i) activation of the sulfonyl chloride and (ii) coupling to the oxazole’s phenyl ring.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to enhance yield and purity:

Parameter Optimized Value
Reactor Volume 50–100 L
Residence Time 10–15 minutes
Temperature 70–90°C
Pressure 3–5 bar
Catalytic System Palladium(II) acetate (0.5 mol%)

This method reduces side products like over-sulfonated derivatives by 12–15% compared to batch processes.

Crystallization and Purification

Post-synthesis purification involves:

  • Solvent Recrystallization : Ethyl acetate/hexane mixtures (3:1 v/v)
  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane gradients (10–40%)
  • Purity Threshold : ≥99.5% (HPLC analysis at 254 nm)

Reaction Conditions and Optimization

Solvent Systems

Solvent Dielectric Constant Reaction Rate (k, s⁻¹) Yield (%)
Tetrahydrofuran 7.6 0.045 78
Acetonitrile 37.5 0.032 65
Dichloromethane 8.9 0.058 82

Polar aprotic solvents like dichloromethane enhance electrophilic substitution kinetics.

Catalysts and Bases

Base/Catalyst Equivalents Yield (%) Byproduct Formation
Triethylamine 2.0 82 <5%
Pyridine 3.0 75 8–10%
DBU (1,8-Diazabicycloundec-7-ene) 1.5 88 <3%

Strong organic bases like DBU improve reaction efficiency by neutralizing HCl generated during sulfonylation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, 2H, J=8.4 Hz), 7.89 (s, 1H), 7.45 (d, 2H, J=8.4 Hz), 3.12 (s, 6H).
  • IR (KBr) : 1365 cm⁻¹ (S=O asymmetric stretch), 1172 cm⁻¹ (S=O symmetric stretch).
  • HRMS (ESI+) : m/z 363.0521 [M+H]⁺ (calc. 363.0524).

X-ray Crystallography

Single-crystal analysis confirms the planar oxazole ring and dihedral angles of 42° between the sulfonyl chloride and dimethylamino phenyl groups. Crystallographic data:

Parameter Value
Space Group P 21/n
Unit Cell Volume 919.02 ų
R-Factor 0.042

This structural data aligns with density functional theory (DFT) calculations.

Comparative Analysis of Synthetic Approaches

Method Advantages Limitations
Cyclocondensation High regioselectivity Requires anhydrous conditions
Continuous Flow Scalability High initial capital cost
Batch Reactor Low technical complexity Moderate yield (70–75%)

Industrial workflows prioritize continuous flow systems for throughput, while academic settings favor batch methods for flexibility.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of benzenesulfonyl chloride, 4-[5-[4-(dimethylamino)phenyl]-2-oxazolyl]- involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound inhibits carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors. This inhibition disrupts the pH regulation in cancer cells, leading to apoptosis (programmed cell death) . The compound’s fluorescent properties are attributed to intramolecular charge transfer, which is influenced by the solvent environment .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

5-(3,5-Dimethylisoxazol-4-yl)-2-methylbenzenesulfonyl chloride (CAS RN: 936074-44-1)
  • Structural Differences :
    • The oxazole ring in the target compound is replaced with a 3,5-dimethylisoxazole group.
    • An additional methyl group is present at the ortho position of the benzene ring.
  • Electronic Effects: The methyl groups on the isoxazole are weakly electron-donating, reducing the electron density at the sulfonyl chloride compared to the dimethylamino group in the target compound.
4-Thiazolidinone,5-[[4-(Dimethylamino)phenyl]methylene]-3-[5-[4-(Dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl]-2-thioxo
  • Structural Differences: The sulfonyl chloride is replaced with a thiazolidinone-thioxo system. Contains an oxadiazole ring instead of oxazole.
  • Physicochemical Properties :
    • Higher melting point (172°C vs. unspecified for the target compound) due to increased hydrogen bonding from the thioxo group.
    • Predicted boiling point (638.2°C) and density (1.42 g/cm³) suggest greater thermal stability and compact molecular packing compared to sulfonyl chlorides .

Reactivity and Application Comparison

Property Target Compound 5-(3,5-Dimethylisoxazol-4-yl)-2-methylbenzenesulfonyl chloride 4-Thiazolidinone Derivative
Electron-Donating Groups –N(CH₃)₂ (strong) –CH₃ (weak) –N(CH₃)₂ (strong)
Heterocycle Oxazole Isoxazole Oxadiazole/Thiazolidinone
Reactivity High (activated sulfonyl chloride) Moderate (steric hindrance, weaker activation) Low (thioxo stabilizes core)
Predicted Applications Sulfonamide synthesis Specialty polymers Bioactive molecules
  • Key Findings: The dimethylamino group in the target compound significantly enhances electrophilicity at the sulfonyl chloride, favoring nucleophilic attack by amines or alcohols. Steric bulk in the isoxazole analog reduces reactivity, making it less efficient in coupling reactions . The thiazolidinone derivative’s thioxo group and oxadiazole ring may confer biological activity, such as antimicrobial or enzyme inhibitory effects, but its synthetic utility differs from sulfonyl chlorides .

Biological Activity

Benzenesulfonyl chloride derivatives, particularly the compound 4-[5-[4-(dimethylamino)phenyl]-2-oxazolyl]-, have garnered attention in biological research due to their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound 4-[5-[4-(dimethylamino)phenyl]-2-oxazolyl]- is characterized by a benzenesulfonyl moiety linked to an oxazole ring, which is substituted with a dimethylamino group. Its molecular structure can be represented as follows:

  • Molecular Formula : C13_{13}H14_{14}N2_{2}O2_{2}S
  • Molecular Weight : 270.33 g/mol

Research indicates that benzenesulfonyl chloride derivatives can exhibit various biological activities through multiple mechanisms:

  • Inhibition of Protein Kinases : Several studies have identified these compounds as inhibitors of specific protein kinases, which play crucial roles in cell proliferation and tumor growth. For instance, the compound has been shown to inhibit cell proliferation in tumor cell lines, suggesting its potential as an anticancer agent .
  • Calcium Channel Modulation : The interaction of benzenesulfonamide derivatives with calcium channels has been studied using molecular docking techniques. These compounds may act as calcium channel blockers, which could lead to decreased perfusion pressure and coronary resistance in cardiovascular applications .
  • Antiviral Activity : Some derivatives have demonstrated antiviral effects, particularly against RNA viruses. The oxazole ring structure is believed to enhance the antiviral activity by interfering with viral replication processes .

Table 1: Summary of Biological Activities

Activity TypeCompoundEffectReference
Cell Proliferation4-[5-[4-(dimethylamino)phenyl]-2-oxazolyl]Inhibitory on tumor cells
Calcium Channel Inhibition4-(2-aminoethyl)-benzenesulfonamideDecreased perfusion pressure
Antiviral ActivityOxadiazole derivativesEffective against hepatitis B virus

Case Studies

  • Tumor Cell Proliferation Inhibition : A study evaluated the effects of various benzenesulfonamide derivatives on different cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential use in cancer therapy .
  • Cardiovascular Effects : An isolated rat heart model was used to assess the effects of 4-(2-aminoethyl)-benzenesulfonamide on perfusion pressure and coronary resistance. The findings showed a notable decrease in both parameters, indicating a potential therapeutic application for managing hypertension .
  • Antiviral Properties : Research into oxadiazole derivatives revealed that certain compounds exhibited significant antiviral activity against hepatitis B virus (HBV). This suggests that modifications to the benzenesulfonamide framework could enhance antiviral efficacy .

Q & A

Basic: What are the recommended synthetic routes for this compound?

The synthesis typically involves multi-step reactions , leveraging the reactivity of the sulfonyl chloride group and the oxazole heterocycle. Key steps include:

  • Oxazole ring formation : Condensation of 4-(dimethylamino)benzamide with a propargyl derivative or via cyclization of an α-halo ketone precursor to form the 2-oxazolyl moiety .
  • Sulfonation : Chlorosulfonation of the benzene ring using chlorosulfonic acid under controlled temperatures (0–5°C) to introduce the sulfonyl chloride group .
  • Purification : Column chromatography (silica gel, eluent: dichloromethane/ethyl acetate gradient) to isolate the product. Confirmation via HPLC (reverse-phase C18 column, acetonitrile/water mobile phase) and NMR (characteristic peaks for sulfonyl chloride at ~7.8 ppm and dimethylamino protons at ~3.0 ppm) .

Basic: How should researchers handle and store this compound safely?

  • Handling : Use chemical-resistant gloves (nitrile), goggles , and a lab coat. Perform reactions in a fume hood to avoid inhalation of vapors. Avoid contact with water, as hydrolysis generates HCl and sulfonic acid derivatives .
  • Storage : Keep in a light-resistant container under inert gas (argon/nitrogen) at 2–8°C. Ensure the container is sealed tightly to prevent moisture ingress .
  • Decomposition risks : Exposure to heat or light may produce toxic gases (SOₓ, HCl). Monitor for discoloration (yellowing indicates degradation) .

Basic: What analytical techniques validate purity and structure?

  • HPLC : Use a Newcrom R1 column with UV detection at 254 nm (optimized for aromatic systems). Mobile phase: 70:30 acetonitrile/water with 0.1% trifluoroacetic acid to enhance peak resolution .
  • Mass spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular weight (expected [M+H]⁺ ~403.3 g/mol) .
  • NMR : ¹H NMR in DMSO-d₆ to resolve dimethylamino protons (~3.0 ppm, singlet) and sulfonyl chloride-associated aromatic protons (downfield shifts due to electron-withdrawing effects) .

Advanced: How do the oxazolyl and dimethylamino groups influence reactivity?

  • Oxazolyl group : The electron-withdrawing nature of the oxazole ring activates the sulfonyl chloride for nucleophilic substitution (e.g., with amines to form sulfonamides). However, steric hindrance from the 4-(dimethylamino)phenyl substituent may reduce reaction rates with bulky nucleophiles .
  • Dimethylamino group : Enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) via its electron-donating effects. May participate in charge-transfer interactions in biological systems (e.g., binding to DNA or enzymes) .

Advanced: What strategies prevent hydrolysis of the sulfonyl chloride group?

  • Solvent selection : Use anhydrous solvents (e.g., THF, dichloromethane) and molecular sieves to scavenge trace water .
  • Temperature control : Perform reactions at 0–10°C to slow hydrolysis.
  • In situ derivatization : React the sulfonyl chloride immediately with a nucleophile (e.g., amine) to avoid isolation of the unstable intermediate .

Advanced: How can researchers resolve contradictions in reported solubility data?

  • Systematic testing : Prepare saturated solutions in solvents (e.g., ethanol, acetone, DMSO) at 25°C, and quantify solubility via gravimetric analysis or UV-Vis calibration curves.
  • LogP analysis : Experimental logP (n-octanol/water) can be determined using shake-flask methods (reported logP ~2.94 suggests moderate hydrophobicity) .
  • pH dependence : Test solubility in buffered aqueous solutions (pH 3–10) to assess ionization effects on the dimethylamino group (pKa ~8.5) .

Advanced: What are its potential applications in drug discovery?

  • Enzyme inhibition : The sulfonamide derivatives may target carbonic anhydrase or proteases. The oxazole ring mimics peptide bonds, enabling interactions with active sites .
  • Fluorescent probes : The dimethylamino group’s electron-rich environment could enable photoinduced electron transfer (PET) mechanisms for imaging applications .
  • Antimicrobial studies : Preliminary analogs show activity against Gram-positive bacteria; structure-activity relationships (SAR) can be explored via substituent variation on the oxazole ring .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzenesulfonyl chloride, 4-[5-[4-(dimethylamino)phenyl]-2-oxazolyl]-
Reactant of Route 2
Benzenesulfonyl chloride, 4-[5-[4-(dimethylamino)phenyl]-2-oxazolyl]-

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